molecular formula C11H9NO B1322579 2-(Quinolin-3-YL)acetaldehyde CAS No. 545423-95-8

2-(Quinolin-3-YL)acetaldehyde

Cat. No.: B1322579
CAS No.: 545423-95-8
M. Wt: 171.19 g/mol
InChI Key: VBDZVURSSPHSNV-UHFFFAOYSA-N
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Description

Contextualizing Quinoline-Based Aldehydes within Organic Chemistry

Quinoline-based aldehydes are a class of organic molecules characterized by the presence of a quinoline (B57606) ring system substituted with an aldehyde (-CHO) group. These compounds are of significant interest to organic chemists due to the reactive nature of the aldehyde functionality, which serves as a versatile handle for a wide array of chemical transformations. The aldehyde group can readily participate in nucleophilic addition, condensation, and oxidation-reduction reactions, making these compounds valuable synthetic intermediates.

The synthesis of quinoline derivatives, including those with aldehyde functionalities, is a well-established area of organic chemistry. rsc.orgjptcp.com Classic methods like the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, have been instrumental in accessing the quinoline core. jptcp.com Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, offering efficient and modular routes to a diverse range of substituted quinolines. rsc.orgorganic-chemistry.orgrsc.org For instance, the palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids provides a direct method for the preparation of various heterobiaryl products, including those based on quinoline. organic-chemistry.org

The Quinoline Scaffold: A Focus on its Significance in Synthetic and Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in both synthetic and medicinal chemistry. nih.govtulane.edunih.govorientjchem.orgresearchgate.net Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. researchgate.net

In medicinal chemistry, the quinoline nucleus is a cornerstone in the design of new therapeutic agents. nih.govnih.govorientjchem.org Its unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. orientjchem.org Quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govnih.govmdpi.com The ability of the planar quinoline ring system to intercalate with DNA and interact with various enzymes makes it a valuable pharmacophore. nih.gov

The synthetic versatility of the quinoline scaffold allows chemists to systematically modify its structure to optimize pharmacological properties and explore structure-activity relationships. orientjchem.org The development of efficient synthetic methodologies to access functionalized quinolines remains an active area of research, driven by the continuous demand for novel drug candidates. rsc.org

Positioning 2-(Quinolin-3-YL)acetaldehyde within Heterocyclic Compound Studies

Within the vast field of heterocyclic chemistry, this compound represents a specific building block with unique potential. The presence of the acetaldehyde (B116499) group at the 3-position of the quinoline ring offers distinct reactivity and steric properties compared to isomers with substitution at other positions. This particular arrangement influences the electronic properties of both the quinoline ring and the aldehyde group, which in turn dictates its behavior in chemical reactions and biological systems.

While its isomer, 2-(Quinolin-8-YL)acetaldehyde, has been noted for its potential antimicrobial and anticancer activities due to its ability to intercalate with DNA, the specific biological profile of the 3-substituted isomer is an area of ongoing investigation. The strategic placement of the acetaldehyde functionality makes this compound a valuable intermediate for the synthesis of more complex quinoline-based structures. For example, it can serve as a precursor to 2-(quinolin-3-yl)acetic acid and other derivatives through oxidation or participate in condensation reactions to form larger, more elaborate heterocyclic systems. sigmaaldrich.com

The study of such specific isomers is crucial for a comprehensive understanding of the structure-property relationships within the quinoline family. Research into the synthesis, reactivity, and potential applications of this compound contributes to the broader knowledge base of heterocyclic chemistry and may pave the way for the discovery of new molecules with desirable chemical or biological properties.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the general reactivity of quinoline aldehydes and related compounds. The compound is a solid with a molecular weight of 171.19 g/mol . bldpharm.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 545423-95-8 C11H9NO 171.19
2-(Quinolin-3-yl)acetamide 21863-59-2 C11H10N2O 186.21
2-(Quinolin-3-yl)acetic acid 64542-96-9 C11H9NO2 187.19
2-(Quinolin-2-ylsulfanyl)acetaldehyde 1864981-87-2 C11H9NOS 203.26
2-(Quinolin-4-yl)acetaldehyde 545423-96-9 C11H9NO 171.20

Data sourced from multiple chemical suppliers and databases. bldpharm.comnih.govchemsrc.comcrysdotllc.com

The reactivity of the aldehyde group allows for its conversion into a variety of other functional groups. For instance, oxidation would yield 2-(quinolin-3-yl)acetic acid, a known compound. sigmaaldrich.com Reduction would lead to the corresponding alcohol, 2-(quinolin-3-yl)ethanol. Furthermore, the aldehyde can undergo condensation reactions with various nucleophiles to construct more complex molecular architectures.

The synthesis of related quinoline derivatives often involves multi-step sequences. For example, the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives starts from 6-substituted-4-quinoline carboxylic acid, which is then converted to a Weinreb amide and subsequently reacted with a Grignard reagent. nih.gov Such synthetic strategies could potentially be adapted for the synthesis and further functionalization of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDZVURSSPHSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627128
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545423-95-8
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Quinolin 3 Yl Acetaldehyde and Analogous Quinoline Aldehydes

Classical and Modern Approaches to Quinoline (B57606) Core Construction

The construction of the quinoline nucleus is pivotal in the synthesis of its derivatives. Over the centuries, a variety of methods have been developed, each with its own advantages regarding substrate scope and substitution patterns. These classical reactions remain fundamental in organic synthesis.

Friedländer Condensation and Derivatives Relevant to Aldehyde Incorporation

The Friedländer synthesis is a widely utilized and straightforward method for generating quinolines. In its general form, it involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction was first reported by Paul Friedländer in 1882, who condensed o-aminobenzaldehyde with acetaldehyde (B116499) in the presence of sodium hydroxide (B78521) to produce quinoline. wikipedia.org

The versatility of the Friedländer synthesis allows for the incorporation of various substituents, making it relevant for precursors to quinoline aldehydes. By choosing appropriately substituted reactants, one can introduce functional groups that can later be converted into an aldehyde or acetaldehyde group. For instance, using a reactant with a protected aldehyde function on the α-methylene component can lead to a quinoline product poised for deprotection. The reaction can be promoted by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium tert-butoxide). organic-chemistry.orgmdpi.com Modern variations have employed catalysts like iodine and Lewis acids to improve yields and reaction conditions. mdpi.com

A modified approach utilizes diethyl formylmethylphosphonate as an effective synthon for acetaldehyde, enabling the synthesis of quinoline structures in a variation of the Friedländer reaction. wikipedia.org This highlights the adaptability of the core reaction to incorporate precursors for the desired acetaldehyde side chain.

Vilsmeier-Haack Reactions for Formylation Strategies

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.gov This reaction is particularly crucial for the synthesis of quinoline aldehydes, as it can be used to directly introduce a formyl (-CHO) group onto a pre-existing quinoline ring or to construct the formyl-substituted quinoline ring itself. organicreactions.orgjk-sci.com

The reaction employs a Vilsmeier reagent, typically generated from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). nih.govnih.gov This electrophilic species then attacks the quinoline ring, most often at an electron-rich position. For instance, the Vilsmeier-Haack cyclization of N-phenylacetamide can yield 2-chloroquinoline-3-carbaldehyde, a key intermediate for further synthetic transformations. researchgate.netclockss.org This multicomponent reaction involves chlorination, formylation, and cyclization in a single process. clockss.org The resulting quinoline-3-carbaldehydes are valuable precursors for the synthesis of 2-(quinolin-3-yl)acetaldehyde through homologation techniques. rsc.org

Pfitzinger Reaction and its Mechanistic Implications

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. mcmaster.canih.gov

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl reactant to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. mcmaster.ca While this reaction primarily produces carboxylic acids at the 4-position, these products can serve as versatile intermediates. For example, the carboxylic acid group can be removed or transformed, and if the initial carbonyl compound is chosen carefully, it can introduce substituents at the 3-position that could be precursors to an acetaldehyde group. The Pfitzinger reaction is a valuable tool for accessing specific substitution patterns on the quinoline ring that might be difficult to achieve through other classical methods. nih.gov

Strategies for Direct and Indirect Synthesis of this compound

The synthesis of this compound often proceeds from a pre-formed quinoline ring, typically a quinoline-3-carbaldehyde, which is readily accessible through methods like the Vilsmeier-Haack reaction. The challenge then becomes the one-carbon homologation of the aldehyde group to an acetaldehyde moiety.

Functionalization of Quinoline Rings with Acetaldehyde Moieties

Directly introducing an acetaldehyde group onto a quinoline ring is synthetically challenging. A more common and practical approach is the conversion of a more readily available functional group, primarily the formyl group of quinoline-3-carbaldehyde. Several established organic reactions can be employed for this one-carbon homologation.

One of the most effective methods is a Wittig-type reaction using (methoxymethyl)triphenylphosphorane (Ph₃P=CHOCH₃). unito.it This reagent reacts with an aldehyde to form an enol ether. In the case of quinoline-3-carbaldehyde, this reaction would yield 3-(2-methoxyvinyl)quinoline. Subsequent hydrolysis of this enol ether under acidic conditions cleaves the ether linkage to furnish the target compound, this compound. unito.itmdpi.com This two-step sequence is a widely used strategy for the homologation of aldehydes. unito.it

Another viable strategy is the Darzens glycidic ester condensation. beilstein-journals.orgstackexchange.com This reaction involves the condensation of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). beilstein-journals.org For quinoline-3-carbaldehyde, this would produce an ethyl 3-(quinolin-3-yl)glycidate. The glycidic ester can then be saponified to the corresponding glycidic acid, which upon decarboxylation, can rearrange to form the desired acetaldehyde. stackexchange.comresearchgate.net This method provides a direct route from the carbaldehyde to the acetaldehyde through a versatile epoxide intermediate.

These homologation strategies, summarized in the table below, represent the key synthetic routes to functionalize a quinoline ring with the specific acetaldehyde moiety required for this compound.

StrategyStarting MaterialKey Reagent(s)IntermediateFinal Product
Wittig HomologationQuinoline-3-carbaldehyde1. (Methoxymethyl)triphenylphosphorane 2. Acid (for hydrolysis)3-(2-Methoxyvinyl)quinolineThis compound
Darzens CondensationQuinoline-3-carbaldehyde1. α-haloester, Base 2. Saponification, DecarboxylationEthyl 3-(quinolin-3-yl)glycidateThis compound

Multi-component Reaction Paradigms for Quinoline-Acetaldehyde Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules like quinoline scaffolds in a single, atom-economical step by combining three or more reactants. mdpi.comrsc.org These reactions are advantageous as they minimize waste and form several bonds in one operation. researchgate.net

One prominent MCR for quinoline synthesis is the Povarov reaction, which typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com Variations of this reaction have been developed to yield fully aromatic quinolines directly. For instance, a three-component Povarov reaction involving aldehydes, amines, and alkynes has been established for constructing the quinoline nucleus. researchgate.net A molecular iodine-catalyzed version of the Povarov reaction uses aniline, an aldehyde, and an alkyne to produce 2- and 4-substituted quinolines in fair to good yields. mdpi.com The reaction is believed to proceed through the formation of a Schiff base, which then undergoes a Diels-Alder cycloaddition with the alkyne, followed by oxidation. mdpi.com

Another approach involves the Conrad–Limpach-like multicomponent reaction to synthesize 4-acetylquinolines using naphthylamine, an aldehyde, and a β-ketoester under camphorsulfonic acid catalysis. mdpi.com Furthermore, a straightforward, one-pot method for preparing a range of quinolines involves the reaction of acetals or cyclic acetals, aromatic amines, and alkynes, catalyzed by Bismuth(III) triflate (Bi(OTf)₃), which proceeds under mild conditions with good yields. researchgate.netbit.edu.cn Researchers have also described four-component procedures, such as the synthesis of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions, showcasing the versatility of MCRs in creating diverse heterocyclic systems. rsc.org

The table below summarizes various multi-component reactions used in the synthesis of quinoline derivatives.

MCR TypeReactantsCatalystProduct TypeReference
Povarov ReactionAniline, Aldehyde, AlkyneMolecular Iodine (I₂)2,4-disubstituted quinolines mdpi.com
Povarov-typeAcetals, Aromatic Amines, AlkynesBi(OTf)₃Substituted quinolines researchgate.netbit.edu.cn
Conrad-Limpach-likeNaphthylamine, Aldehyde, β-ketoesterCamphorsulfonic acid4-acetylquinolines mdpi.com
Doebner-likeAniline, AldehydeH₂O₂ / Lewis Acid2,3-disubstituted quinolines mdpi.com
Four-ComponentAnilines, Aromatic Aldehydes, Ammonium IodideMetal-freeSubstituted quinazolines rsc.org

Catalyst-Mediated Synthetic Routes to this compound Systems

The synthesis of quinoline systems is frequently facilitated by catalysts that enhance reaction efficiency and selectivity. The Friedländer synthesis, a classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is often catalyzed by acids or bases. jocpr.comnih.govrsc.org To overcome the limitations of traditional homogeneous catalysts, which can be harsh and difficult to handle, various heterogeneous and novel catalytic systems have been developed. nih.gov

Lewis acids such as SnCl₂·2H₂O, Bi(OTf)₃, and ZnCl₂ have proven effective in Friedländer condensations. researchgate.net Metal-mediated catalysis is a common strategy, with researchers developing air-stable and inexpensive copper(II) catalysts for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones to produce a variety of substituted quinolines. ijstr.org Nanocatalysts are also gaining prominence due to their unique properties. For example, ZnO nanoparticles have been used for MCRs yielding quinoline derivatives in water, while Fe₃O₄ nanoparticle-based catalysts have been employed for synthesizing pyrimido[4,5-b]quinolones. nih.gov

Metal-free catalysis represents a growing area of interest. mdpi.com Brønsted-acidic ionic liquids have been used as efficient and recyclable catalysts in the Friedländer reaction. mdpi.comnih.gov In one approach, a β-cyclodextrin-SO₃H catalyst was used under solvent-free conditions for a three-component synthesis of quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid. nih.govrroij.com This catalyst activates the aldehyde's carbonyl group, facilitating the reaction cascade. rroij.com

The following table details different catalysts used in the synthesis of quinoline derivatives.

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
Lewis AcidSnCl₂·2H₂O, Bi(OTf)₃Friedländer CondensationEffective under mild conditions bit.edu.cnresearchgate.net
Transition MetalCopper(II)-pincer complexDehydrogenative CouplingAir-stable, inexpensive ijstr.org
NanocatalystZnO NPs, Fe₃O₄ NPsMulti-component reactionsHigh efficiency, use of green solvents (water) nih.gov
Ionic Liquid[bmim]HSO₄Friedländer SynthesisRecyclable, solvent-free conditions mdpi.comnih.gov
Organocatalystβ-cyclodextrin-SO₃HMulti-component reactionsReusable, solvent-free, mild conditions rroij.com
Metal-free Heterogeneousg-C₃N₄-(CH₂)₃-SO₃HFriedländer SynthesisRecyclable, high surface acidity nih.gov

Green Chemistry Principles in the Synthesis of Quinoline Aldehyde Precursors

The synthesis of quinolines is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. ijpsjournal.comtandfonline.com Traditional methods for quinoline synthesis often involve harsh conditions, toxic reagents, and large amounts of organic solvents. mdpi.comacs.org Consequently, significant research has focused on developing more environmentally benign protocols. jocpr.comijpsjournal.com

Key green strategies include the use of solvent-free reaction conditions, alternative media like water or ionic liquids, energy-efficient techniques such as microwave irradiation, and the development of sustainable, recyclable catalysts. ijpsjournal.comtandfonline.com These approaches not only minimize the environmental footprint but also often lead to improved yields, shorter reaction times, and simpler work-up procedures. acs.orgnih.gov

Solvent-Free Conditions and Alternative Reaction Media

Conducting reactions without a solvent or in environmentally friendly media is a cornerstone of green chemistry. jocpr.com Solvent-free, or "neat," reactions reduce pollution, lower costs, and simplify processes. Several protocols for quinoline synthesis have been successfully adapted to solvent-free conditions. For instance, an efficient one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones uses SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or catalyst. core.ac.uk Similarly, the synthesis of quinoline derivatives using a heterogeneous catalyst has been achieved in the absence of solvents. researchgate.net

The Friedländer annulation has been performed using caesium iodide as a catalyst under solvent-free thermal conditions, offering advantages like clean reactions, short reaction times, and easy work-up. researchgate.net Ionic liquids have also emerged as green alternatives to volatile organic solvents, sometimes acting as both the solvent and the catalyst. mdpi.comnih.gov Their use in the Friedländer synthesis can lead to high yields in short reaction times under solvent-free conditions. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) is a valuable green chemistry tool that often dramatically reduces reaction times, increases yields, and improves product purity compared to conventional heating methods. researchgate.netacs.orgactascientific.com The rapid and uniform heating provided by microwaves can enhance reaction efficiency and reduce the formation of side products. researchgate.net

The application of microwave irradiation has been successfully applied to several classical quinoline syntheses. The Skraup synthesis, when performed under microwave heating, shows reduced reaction times and increased yields. mdpi.com Similarly, a facile protocol for synthesizing quinolines from o-nitrobenzaldehyde and ketones was developed using microwave irradiation under solvent-free conditions. core.ac.uk The combination of multi-component reaction strategies with microwave assistance offers a particularly rapid and cost-efficient pathway to diverse quinoline-based hybrids. acs.org This synergy allows for the efficient production of complex molecules while adhering to green chemistry principles. researchgate.net

Sustainable Catalysis in Quinoline-Acetaldehyde Synthesis

Sustainable catalysis focuses on the use of catalysts that are recyclable, non-toxic, and derived from abundant resources. This approach is central to developing green synthetic methods for quinolines. rsc.org The goal is to replace costly and toxic catalysts, such as those based on noble metals, with more environmentally friendly alternatives. ijstr.orgacs.org

Recent advances include the use of cooperative bifunctional catalysts based on transition metal oxides and Bi(III) for the oxidative dehydrogenative coupling of anilines to produce quinolines under solvent-free and oxidant-free conditions. rsc.org These catalysts have demonstrated high robustness and reusability. rsc.org Copper-based catalysts are also attractive because copper is an earth-abundant and inexpensive metal. ijstr.org

Metal-free heterogeneous catalysts are particularly promising. nih.gov For example, a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been developed as a recyclable and highly active catalyst for the Friedländer synthesis under mild, solvent-free conditions. nih.gov Such innovations in catalyst design are crucial for the development of truly sustainable synthetic routes to quinoline aldehydes and their derivatives. jocpr.com

Reaction Mechanisms and Chemical Transformations Involving 2 Quinolin 3 Yl Acetaldehyde

Fundamental Reactivity of the Aldehyde Functional Group in 2-(Quinolin-3-YL)acetaldehyde

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for many of the transformations that this compound undergoes.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and a more polarized carbonyl group. libretexts.orglibretexts.org

The general mechanism involves two key steps:

Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. libretexts.org

Protonation: The resulting alkoxide intermediate acquires a proton from a solvent or an added acid to form the final alcohol product. libretexts.org

In the context of this compound, this reactivity allows for the formation of a wide array of products. For instance, reactions with Grignard reagents or organolithium compounds would introduce new carbon-carbon bonds, while the addition of cyanide forms cyanohydrins. masterorganicchemistry.com Similarly, the Wittig reaction, involving organophosphorus ylides, can convert the aldehyde into an alkene. libretexts.org

The aldehyde group in this compound is readily oxidized to a carboxylic acid, (Quinolin-3-YL)acetic acid. Aldehydes are more easily oxidized than ketones because of the hydrogen atom attached to the carbonyl carbon. scribd.com Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromic acid. Milder oxidizing agents like Tollens' reagent (Ag⁺ in ammonia) and Fehling's reagent (Cu²⁺ in tartrate solution) can also be used, which are classic chemical tests to distinguish aldehydes from ketones. scribd.com

Conversely, the aldehyde can be reduced to a primary alcohol, 2-(Quinolin-3-YL)ethanol. This is a common transformation achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

A related process is reductive amination, where the aldehyde first condenses with an amine to form an imine, which is then reduced in situ to form a new amine. This two-step, one-pot reaction is a powerful method for forming C-N bonds. libretexts.orgeurekaselect.com

Quinoline (B57606) Ring-Involving Reactions of this compound

The presence of the quinoline ring, a fused aromatic system containing nitrogen, introduces additional avenues of reactivity. The aldehyde group can react in concert with the heterocyclic system, leading to complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines and other nitrogen nucleophiles. The reaction with a primary amine (R-NH₂) typically proceeds under acidic catalysis to form an imine, also known as a Schiff base. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it fully protonates the nucleophilic amine. libretexts.org

Hydrazine and its derivatives, such as phenylhydrazine, react similarly to form hydrazones. libretexts.org These reactions are crucial in building more complex heterocyclic systems. For example, a closely related compound, 2-chloroquinoline-3-carbaldehyde, has been shown to condense with phenylhydrazine to yield the corresponding Schiff base, which can then undergo further cycloaddition reactions. nih.gov Another example involves the condensation with hydroxylamine to form an oxime, which can be a precursor to a nitrile. researchgate.net

Table 1: Examples of Condensation Reactions with Quinoline Aldehydes

Reactant Nitrogen Compound Catalyst/Conditions Product Type Reference
2-chloroquinoline-3-carbaldehyde Phenylhydrazine Refluxing DMF Schiff Base nih.gov
2-chloroquinoline-3-carbaldehyde Hydrazine hydrate Refluxing ethanol Hydrazone nih.gov
2-chloroquinoline-3-carbaldehyde Substituted Anilines Acetone Imine nih.gov
2-chloroquinoline-3-carbaldehyde Hydroxylamine hydrochloride DMF Oxime researchgate.net

The combination of the aldehyde and the quinoline ring in this compound makes it a valuable precursor for constructing fused heterocyclic systems through cyclization and annulation reactions. Annulation refers to the formation of a new ring onto an existing one.

One of the most well-known reactions for quinoline synthesis, which can be conceptually reversed to understand its reactivity, is the Friedländer annulation. sigmaaldrich.com In transformations involving this compound, the aldehyde can act as an electrophile in intramolecular reactions or in intermolecular reactions that lead to fused systems. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with 2-mercaptobenzimidazole leads to the formation of a fused thiazino[4,3-b]quinoline system. researchgate.net Similarly, reactions with 1,2,4-triazole-5-thiols can produce triazolo[5,1:2,3]thiazino[6,5-b]quinolines. researchgate.net These reactions often involve an initial nucleophilic substitution or addition followed by an intramolecular cyclization and dehydration.

Catalyst-Facilitated Transformations and Mechanistic Investigations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving quinoline aldehydes. Both metal-based and organocatalysts have been employed.

Transition-metal catalysts, particularly palladium and platinum complexes, are used to facilitate cross-coupling and cyclization reactions. chim.it For instance, a three-component domino reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acids in the presence of a palladium catalyst has been reported to produce highly functionalized quinolines. The proposed mechanism involves an initial aldol condensation, followed by a Michael addition and a final Suzuki coupling step. chim.it

Acid and base catalysis are fundamental to many transformations. Acid catalysts activate the aldehyde group by protonating the carbonyl oxygen, increasing its electrophilicity towards even weak nucleophiles. youtube.com This is crucial in imine formation and acetalization. libretexts.org Base catalysis is often used in condensation reactions like the Claisen-Schmidt condensation, where the base deprotonates the α-carbon of a ketone to form an enolate, which then attacks the quinoline aldehyde. eurekaselect.com

More complex catalysts have also been developed. For example, β-cyclodextrin-SO₃H has been used as a catalyst for the one-pot, three-component synthesis of quinolinyl-thiazolidinones from 2-chloroquinoline-3-carbaldehydes, anilines, and thioglycolic acid. rroij.com The proposed mechanism suggests that the catalyst activates the aldehyde's carbonyl group, facilitating the formation of an imine intermediate. This is followed by the addition of the thioglycolic acid and a final intramolecular cyclization to yield the product. rroij.com

Table 2: Catalyst-Facilitated Reactions

Starting Material Reaction Type Catalyst Key Mechanistic Step Product Reference
2-chloro-3-formylquinoline Domino Reaction PdCl₂(PPh₃)₂ Aldol condensation, Michael addition, Suzuki coupling Highly functionalized quinoline chim.it
2-chloro-3-formylquinoline Thiazolidinone Synthesis β-cyclodextrin-SO₃H Imine formation, intramolecular cyclization Quinolinyl-thiazolidinone rroij.com
2-alkenyl-3-acetylquinoline Aminobenzannulation PtCl₂ In situ enamine formation, cyclization 1-amino-acridine chim.it
2-chloroquinoline-3-carbaldehyde Pyranoquinoline Synthesis L-proline Knoevenagel condensation, intramolecular cyclization Pyrano[2,3-b]quinoline nih.gov

Role of this compound in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are powerful tools for the efficient construction of complex molecular architectures. Although direct examples involving this compound are scarce in the literature, its structure suggests a significant potential for participation in such sequences.

For instance, the aldehyde functionality can readily undergo condensation with a suitable nucleophile to form an intermediate that could subsequently trigger an intramolecular cyclization or rearrangement involving the quinoline ring. A hypothetical domino reaction could be initiated by an aldol-type addition to the acetaldehyde (B116499), followed by an intramolecular substitution or cyclization onto the quinoline core, leading to the formation of fused heterocyclic systems. The development of such domino strategies is a key area of interest in the synthesis of functionalized quinolines. nih.govmdpi.com

Table 1: Potential Cascade Reactions Involving Quinoline Scaffolds

Reaction TypeInitiating StepPotential Subsequent StepsResulting Scaffold
Aza-Michael/Aldol CondensationAza-Michael addition to an α,β-unsaturated systemIntramolecular aldol condensation and aromatizationHighly functionalized quinolines
Friedländer AnnulationCondensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compoundCyclization and dehydrationSubstituted quinolines
Three-Component CascadeAnnulation of aryl diazonium salts, nitriles, and alkynesFormation of nitrilium salts followed by cycloadditionMultiply substituted quinolines

This table presents generalized cascade reactions for the synthesis of quinoline derivatives, highlighting the types of transformations that could potentially be adapted for this compound.

Stereoselective Transformations and Chiral Auxiliary Applications

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgchemscene.com

Currently, there is no published research detailing the use of this compound as a chiral auxiliary. The molecule itself is prochiral at the carbon adjacent to the aldehyde group. Therefore, it is more likely to be a substrate for stereoselective reactions rather than a controller of stereochemistry.

For example, the aldehyde group of this compound could be a target for stereoselective nucleophilic additions. By employing chiral reagents or catalysts, it would be possible to synthesize chiral alcohols with high enantiomeric excess. These chiral building blocks could then be utilized in the synthesis of more complex, biologically active molecules.

Table 2: General Principles of Chiral Auxiliary Mediated Synthesis

StepDescription
1. AttachmentA prochiral substrate is covalently attached to a chiral auxiliary.
2. Stereoselective ReactionThe resulting diastereomeric intermediate undergoes a stereoselective reaction, where the chiral auxiliary directs the approach of the reagent to one face of the molecule.
3. CleavageThe chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered and reused.

This table outlines the general workflow of using a chiral auxiliary in asymmetric synthesis.

While the specific applications of this compound in these advanced synthetic strategies remain to be experimentally validated, its chemical structure suggests a promising future in the development of novel and efficient routes to complex quinoline-containing molecules. Further research into the reactivity of this compound is warranted to unlock its full potential in organic synthesis.

2 Quinolin 3 Yl Acetaldehyde As a Strategic Building Block in Complex Organic Synthesis

Construction of Advanced Heterocyclic Architectures

2-Chloroquinoline-3-carbaldehyde is a potent precursor for the synthesis of a wide array of fused and binary heterocyclic systems due to its reactive aldehyde and chloro-substituent groups. The aldehyde functionality allows for condensation and cyclization reactions, while the chloro group can be substituted or eliminated to facilitate ring formation.

Key examples of its utility include:

Quinolinyl-Quinazolines: Reaction with 2-aminobenzamide in dimethylformamide (DMF) containing potassium carbonate yields 2-(2-chloro-quinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one. nih.gov Subsequent oxidation and further reactions can produce more complex quinazolinyl systems. nih.gov

Pyrrolo[3,4-b]quinolinones: Heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid leads to the formation of the fused cyclic system 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This reaction proceeds through an initial condensation to form an intermediate which then undergoes intramolecular cyclization with the elimination of HCl. nih.gov

Pyrazolo[3,4-b]quinolines: Cycloaddition reactions with hydrazine hydrate can transform the quinoline (B57606) core into 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating a complete transformation of the original functional groups into a new fused ring system. nih.gov

Thiazolidinones and Thio-pyrans: The compound readily participates in reactions with sulfur-containing nucleophiles. It reacts with phenyl hydrazine and thioglycolic acid to form quinolinyl-thiazolidinones. nih.gov Furthermore, it can be used to construct 4H-thio-pyrano[2,3-b]quinolines. nih.gov

Starting MaterialReagent(s)Resulting Heterocyclic ArchitectureReference
2-Chloroquinoline-3-carbaldehyde2-Aminobenzamide, K₂CO₃, DMF2-(2-Chloro-quinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one nih.gov
2-Chloroquinoline-3-carbaldehydeFormamide, Formic Acid1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one nih.gov
2-Chloroquinoline-3-carbaldehydeHydrazine Hydrate1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov
2-Chloroquinoline-3-carbaldehydePhenyl Hydrazine, Thioglycolic Acid2-(2-Chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one nih.gov
Table 1: Synthesis of Advanced Heterocyclic Architectures from 2-Chloroquinoline-3-carbaldehyde.

Synthetic Utility in Accessing Diverse Quinoline Derivatives

The dual reactivity of the aldehyde and chloro groups makes 2-chloroquinoline-3-carbaldehyde an ideal starting material for generating libraries of substituted quinoline derivatives.

Reactions of the Aldehyde Group: The formyl group is a versatile handle for various transformations. It readily undergoes condensation with hydrazine hydrate to form 2-chloro-3-(hydrazonomethyl)quinoline. researchgate.net This hydrazone can be further reacted with other aldehydes, such as 2-naphthaldehyde or 1H-indole-3-carbaldehyde, to produce complex hydrazono-quinolines. researchgate.net

Substitution of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, it reacts with thiomorpholine to furnish 2-thiomorpholino-quinoline-3-carbaldehyde or with piperazine to yield 2-(piperazin-1-yl)quinoline-3-carbaldehydes. nih.goveurekaselect.com These products retain the aldehyde group for subsequent modifications, enabling a modular approach to synthesis. eurekaselect.com

Combined Transformations: In many synthetic sequences, both functional groups are utilized. For example, substitution of the chloro group with morpholine, followed by condensation of the aldehyde with 2-amino-5-methyl-thiophene-3-carbonitrile and subsequent reduction, yields complex thiophene derivatives. nih.gov

Precursor in the Development of New Pharmacophores

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous drugs and biologically active compounds. mdpi.comnih.gov 2-Chloroquinoline-3-carbaldehyde serves as a key precursor in the synthesis of novel compounds with potential therapeutic applications.

Antioxidant Agents: The quinoline core is a feature in some antioxidant compounds. By using quinoline-based aldehydes to synthesize derivatives like quinoline-3-carbohydrazides, researchers can develop new molecules with radical scavenging properties. nih.gov

Anticancer Agents: Many potent anticancer drugs feature a quinoline ring. mdpi.com The aldehyde can be converted into various hydrazones, which have shown pronounced inhibitory effects on cancer cell growth. For example, 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, derived from a related quinoline aldehyde, exhibited significant cytostatic effects on human tumor cell lines. mdpi.com

Antimicrobial and Antileishmanial Agents: The versatility of quinoline-carbaldehydes allows for the synthesis of derivatives screened for various antimicrobial activities. nih.gov Newly synthesized quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a target for antileishmanial drugs. nih.gov

Derivative ClassSynthetic PrecursorPotential Pharmacological ApplicationReference
Quinoline Hydrazones2-(Triazol/Benzotriazol)quinoline-3-carbaldehydeAnticancer mdpi.com
Quinoline-3-CarbohydrazidesEthyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylateAntioxidant nih.gov
Substituted Quinoline-carbaldehydesVarious quinoline aldehydesAntileishmanial nih.gov
Table 2: Pharmacophore Development from Quinoline Aldehyde Precursors.

Applications in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.govrsc.org 2-Chloroquinoline-3-carbaldehyde is an excellent substrate for such reactions.

A prominent example is the synthesis of quinolinyl-thiazolidinones. nih.gov In a one-pot reaction, 2-chloroquinoline-3-carbaldehyde, a substituted aniline, and 2-mercaptoacetic acid are combined. This MCR proceeds without the need for harsh solvents, often using a catalyst like β-cyclodextrin-SO₃H, which aligns with the principles of green chemistry. nih.govrroij.com Similarly, MCRs involving 2-chloroquinoline-3-carbaldehyde, ethyl 3-oxobutanoate, and malononitrile have been used to create complex quinolinyl-pyranopyrazole systems. nih.gov The ability to construct intricate molecular architectures in a single step highlights the strategic value of this building block in modern organic synthesis. nih.govresearchgate.net

Contributions to Retrosynthetic Analysis of Quinoline-Based Compounds

In retrosynthetic analysis, chemists deconstruct a complex target molecule into simpler, commercially available, or easily synthesized precursors. Due to its well-defined reactivity and status as a versatile building block, 2-chloroquinoline-3-carbaldehyde is a key intermediate in the retrosynthesis of many complex quinoline-containing heterocycles.

When analyzing a complex target such as a 2-(quinolin-3-yl)quinazoline, a chemist can perform a disconnection at the bond linking the two heterocyclic systems. This leads back to a quinoline aldehyde synthon and an aminobenzamide synthon. Recognizing that 2-chloroquinoline-3-carbaldehyde can serve as this quinoline synthon provides a clear and practical pathway to the target molecule. nih.gov Similarly, for a target containing a pyrazolo[3,4-b]quinoline core, a key retrosynthetic step would be a disconnection of the pyrazole ring, identifying hydrazine and a 2-aminoquinoline-3-carbaldehyde derivative as precursors, which in turn can be traced back to 2-chloroquinoline-3-carbaldehyde. This reliable synthetic utility makes it a foundational component in planning the synthesis of complex quinoline-based natural products and pharmaceutical agents.

Computational and Theoretical Investigations of 2 Quinolin 3 Yl Acetaldehyde

Prediction and Correlation of Spectroscopic Data

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, coupled with quantum chemical computations, serves as a powerful tool for the structural elucidation of molecules. For 2-(quinolin-3-yl)acetaldehyde, a detailed analysis of its infrared (IR) and Raman spectra can be performed using computational methods like Density Functional Theory (DFT). While direct experimental and comprehensive computational studies on this compound are not extensively documented, analysis of closely related compounds such as 2-chloroquinoline-3-carboxaldehyde provides significant insight into the expected vibrational modes. researchgate.netnih.gov

DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute the optimized molecular geometry and the corresponding vibrational frequencies. nih.gov The theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov

The vibrational spectrum of this compound can be divided into modes characteristic of the quinoline (B57606) ring and the acetaldehyde (B116499) side chain.

Key Vibrational Modes Expected for this compound (based on analogs):

Quinoline Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3110–3000 cm⁻¹ region. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline scaffold appear in the 1650–1400 cm⁻¹ range.

Ring Breathing/Deformation: Complex ring vibrations and in-plane or out-of-plane C-H bending modes are found in the fingerprint region below 1400 cm⁻¹.

Acetaldehyde Side Chain Vibrations:

C=O Stretching: The carbonyl (C=O) stretch of the aldehyde group is a strong, characteristic absorption in the IR spectrum, typically found around 1720-1700 cm⁻¹. For the related 2-chloroquinoline-3-carboxaldehyde, this was theoretically calculated at 1717 cm⁻¹. researchgate.net

Aldehydic C-H Stretching: The C-H bond of the aldehyde group gives rise to two characteristic stretching bands, often appearing near 2870 cm⁻¹ and 2750 cm⁻¹. researchgate.net

CH₂ Vibrations: The methylene (B1212753) (CH₂) group in the side chain will exhibit symmetric and asymmetric stretching vibrations (typically 2950-2850 cm⁻¹) and bending (scissoring) vibrations around 1465 cm⁻¹.

The table below presents a selection of theoretical vibrational frequencies and their assignments for the analogous compound 2-chloroquinoline-3-carboxaldehyde, which serves as a model for interpreting the spectrum of this compound. researchgate.net

Vibrational ModeFunctional GroupTheoretical Frequency (cm⁻¹)Potential Energy Distribution (PED) %
C-H StretchQuinoline Ring3078100
C-H StretchAldehyde (CHO)2757100
C=O StretchAldehyde (CHO)171790
C=C StretchQuinoline Ring161758
C=N StretchQuinoline Ring158545
C-H BendQuinoline Ring137060

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transient species and energetic pathways that are often difficult to observe experimentally. For reactions involving this compound, DFT calculations can map out the potential energy surface (PES), identifying reactants, products, intermediates, and, crucially, transition states. nih.gov

Studies on related systems, such as the reaction of acetaldehyde with metal atoms or the enzymatic oxidation of quinoline, demonstrate the power of this approach. nih.govasianpubs.org A typical computational investigation involves optimizing the geometries of all stationary points along a proposed reaction pathway and calculating their relative energies. This allows for the determination of activation barriers and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics. nih.gov

Transition State Characterization

The transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. Its structure is a critical piece of information for understanding how a reaction occurs. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

The definitive computational proof for a TS structure is the presence of a single imaginary vibrational frequency in the calculated frequency analysis. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, where atoms are moving to break old bonds and form new ones. For example, in a study on the enzymatic oxidation of quinoline, the transition state structure was confirmed by identifying one imaginary frequency of -104.5 cm⁻¹. nih.gov The characterization of the TS also involves analyzing its geometry (bond lengths and angles) and electronic properties (atomic charges, bond orders) to confirm that it correctly represents the bond-breaking and bond-forming events of the proposed mechanism. nih.gov

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. It can be a simple bond distance, an angle, or a more complex combination of internal coordinates. Reaction coordinate analysis involves mapping the change in the system's energy as this parameter varies.

Computationally, after a transition state has been located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products on the potential energy surface. The resulting energy profile provides a visual representation of the reaction pathway, showing the activation energies for the forward and reverse reactions and the energies of any intermediates. This analysis provides a complete, dynamic picture of the reaction mechanism. nih.gov

Conformational Analysis and Intermolecular Interactions

The flexibility of the acetaldehyde side chain in this compound allows the molecule to adopt multiple conformations. Conformational analysis aims to identify the stable rotamers (rotational isomers) and determine their relative energies and the energy barriers to interconversion. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred three-dimensional shape.

Computational methods can predict the relative stabilities of different conformers by systematically rotating the rotatable bonds and calculating the energy at each step. Studies on similar molecules, such as quinolinone derivatives and aldehyde-alcohol complexes, have successfully used these approaches. nih.govscielo.br For this compound, key rotations would occur around the C3-C bond connecting the quinoline ring to the side chain and the C-C bond of the acetaldehyde moiety.

Intermolecular interactions play a vital role in the solid-state packing of the molecule and its interactions with biological targets or solvents. The quinoline ring, with its aromatic system and nitrogen atom, and the aldehyde group, with its polar C=O bond, can participate in various non-covalent interactions:

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline rings can stack on top of each other.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of the quinoline ring of another molecule.

Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of these intermolecular forces. nih.gov

In Silico Approaches to Molecular Design and Scaffold Optimization

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov The structure of this compound can serve as a starting point or "scaffold" for the in silico design of new, more potent, and selective drug candidates. Computational techniques are central to this process of scaffold optimization. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com By docking derivatives of the this compound scaffold into the active site of a target, researchers can predict their binding affinity and identify key interactions. This information guides the design of new molecules with improved binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the three-dimensional structural features of a series of compounds with their biological activity. mdpi.com By analyzing a set of quinoline derivatives, a QSAR model can be built to predict the activity of newly designed compounds and highlight which structural modifications are likely to enhance potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interaction between a ligand and its target protein over time, accounting for the flexibility of both molecules. researchgate.net These simulations can be used to assess the stability of the ligand-protein complex and calculate binding free energies more accurately than docking alone.

ADMET Profiling: In silico models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.govresearchgate.net This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity, saving time and resources in the drug discovery pipeline.

Through these integrated in silico approaches, the this compound scaffold can be systematically modified and optimized to generate novel drug candidates with desired therapeutic properties. nih.gov

Advanced Analytical Methodologies for Characterization and Structural Elucidation of 2 Quinolin 3 Yl Acetaldehyde and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra serve as the primary tools for the initial structural confirmation of 2-(Quinolin-3-YL)acetaldehyde. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., C, CH, CH₂, CH₃).

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring, the methylene (B1212753) (-CH₂-) group, and the aldehydic proton (-CHO). The aromatic region will display a complex set of multiplets for the seven quinoline protons. The methylene protons adjacent to the quinoline ring would likely appear as a doublet, coupled to the aldehydic proton. The aldehydic proton itself is expected to resonate significantly downfield as a triplet due to coupling with the methylene protons.

The ¹³C NMR spectrum would complement this by showing 11 distinct signals: nine for the quinoline ring carbons (seven CH and two quaternary), one for the methylene carbon, and one for the highly deshielded aldehyde carbonyl carbon. While specific experimental data for this compound is not widely published, Table 1 presents expected and representative chemical shifts based on analyses of closely related quinoline derivatives and fundamental NMR principles rsc.orgtsijournals.comresearchgate.net.

Table 1: Representative ¹H and ¹³C NMR Data for the Core Structure of this compound Data is based on closely related structures and predictive models.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Quinoline H-2~8.8 - 9.0 (s)~150 - 152
Quinoline H-4~8.1 - 8.3 (s)~133 - 135
Quinoline H-5/H-8~7.9 - 8.1 (d)~128 - 130
Quinoline H-6/H-7~7.5 - 7.7 (m)~126 - 129
Methylene (-CH₂-)~3.8 - 4.0 (d)~45 - 50
Aldehyde (-CHO)~9.7 - 9.9 (t)~198 - 202
Quinoline Quaternary CN/A~127 - 148

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to assign their specific positions. Crucially, it would also display a cross-peak between the methylene (-CH₂-) protons and the aldehyde (-CHO) proton, confirming the acetaldehyde (B116499) moiety.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.9 ppm would correlate to the carbon signal at ~47 ppm, assigning them as the methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals correlations between protons that are close in space, irrespective of their bonding. While less critical for this relatively rigid molecule, NOESY can help confirm assignments, for example, by showing through-space proximity between the methylene protons and the H-4 proton of the quinoline ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. nih.gov This technique is essential for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to verify its elemental composition of C₁₁H₉NO.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₉NO
Theoretical Exact Mass171.06841 [M]
Theoretical m/z (ESI+)172.07569 [M+H]⁺
Expected ObservationExperimental m/z within ±0.005 Da of theoretical

An experimental finding of an [M+H]⁺ ion at m/z 172.0757 would provide high-confidence confirmation of the compound's elemental formula. rsc.org

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.org A specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.orgunt.edu This process reveals characteristic fragmentation patterns that provide structural insights.

For this compound, the fragmentation pathway would likely involve initial cleavage of the side chain. Key expected fragment ions would include the loss of carbon monoxide (CO) from the aldehyde group and the formation of a stable quinolin-3-ylmethyl cation. Analysis of these fragments helps to piece together the different components of the molecule, confirming the presence of both the quinoline core and the acetaldehyde side chain. nih.govresearchgate.net

Table 3: Predicted Key Fragments in Tandem MS of this compound

Precursor Ion m/z [M+H]⁺Fragmentation ProcessProduct Ion m/zIdentity of Product Ion
172.07Loss of H₂O154.06[C₁₁H₈N]⁺
172.07Loss of CO144.08[C₁₀H₁₀N]⁺
172.07Cleavage of C-C bond142.07[C₁₀H₈N]⁺ (Quinolin-3-ylmethyl cation)
128.05Fragmentation of quinoline ringVariousCharacteristic quinoline fragments

Chromatographic Separations for Purity and Isolation

Chromatographic techniques are essential for the isolation of the target compound from the reaction mixture and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. nih.gov

For the analysis of this compound, a reverse-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives to improve peak shape. The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A pure sample will ideally show a single, sharp peak. This method is crucial for ensuring that the material characterized by spectroscopic techniques is not contaminated with starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. Given that the aldehyde functional group lacks a strong chromophore for high-sensitivity UV detection, a pre-column derivatization strategy is commonly employed. hitachi-hightech.comnih.gov

A standard and effective method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. hitachi-hightech.comwaters.com This derivative possesses a strong chromophore, allowing for sensitive detection at wavelengths around 360 nm. hitachi-hightech.com

The separation is typically achieved using reversed-phase chromatography. A C18 stationary phase is highly effective for retaining the relatively non-polar DNPH derivatives. waters.com A gradient elution using a mobile phase consisting of acetonitrile and water allows for the efficient separation of the target analyte from impurities, starting materials, and excess derivatizing reagent. UHPLC systems, utilizing columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially reduced analysis times.

Table 1: Typical HPLC/UHPLC Parameters for the Analysis of DNPH-Derivatized this compound
ParameterConditionRationale
Column Reversed-Phase C18, 100 x 2.1 mm, 1.8 µmProvides excellent retention and separation for non-polar DNPH derivatives. Small particle size enables high efficiency (UHPLC).
Mobile Phase A WaterStandard reversed-phase eluents. Gradient elution is used to resolve compounds with varying polarities effectively.
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutesEnsures elution of the analyte of interest while separating it from earlier-eluting polar impurities and later-eluting non-polar species.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID UHPLC column, optimizing efficiency and pressure.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Detection UV-Vis Diode Array Detector (DAD) at 360 nmThe DNPH derivative has a maximum absorbance around this wavelength, providing high sensitivity.
Injection Volume 2 µLA small volume is sufficient for sensitive detection and prevents column overloading.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited thermal stability and volatility for direct GC analysis, it can be readily analyzed after conversion to a more suitable derivative. Derivatization in this context aims to increase volatility and thermal stability while introducing a feature that enhances detection. sigmaaldrich.com

A widely used derivatizing agent for aldehydes in GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net PFBHA reacts with the aldehyde to form a volatile and thermally stable PFBHA-oxime. A significant advantage of this derivative is its high electron-capturing capability, making it exceptionally sensitive for detection by an Electron Capture Detector (ECD). However, it is most commonly analyzed using a mass spectrometer (MS). researchgate.net The reaction can produce both syn and anti oxime isomers, which may either co-elute as a single peak or be resolved into two separate peaks depending on the chromatographic conditions. rsc.org

Table 2: Proposed GC Parameters for the Analysis of PFBHA-Derivatized this compound
ParameterConditionRationale
Column SLB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity stationary phase provides good separation for the PFBHA-oxime derivative. sigmaaldrich.com
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for GC-MS applications.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the derivative without thermal degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 minA temperature gradient is necessary to elute the relatively high-boiling point derivative and separate it from other components.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides structural information for definitive identification. ECD offers exceptional sensitivity for the electrophilic PFBHA group.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the column and the MS detector.

Hyphenated Analytical Systems (e.g., LC-MS, GC-MS)

Hyphenating chromatographic separation with mass spectrometry provides a powerful analytical tool that combines the high-resolution separation capabilities of chromatography with the definitive identification power of MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for analyzing the DNPH derivative of this compound. Following separation by HPLC or UHPLC, the eluent is directed into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for such derivatives, typically operating in negative ion mode to deprotonate the acidic N-H of the hydrazone. The resulting mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻, confirming the molecular weight of the derivative. Tandem MS (MS/MS) can be performed on this ion to induce fragmentation, yielding structural information that confirms the presence of both the quinoline and dinitrophenyl moieties, thus verifying the identity of the original aldehyde. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the PFBHA-oxime derivative. Following GC separation, the analyte is ionized, typically by Electron Ionization (EI). The EI mass spectrum of an aromatic aldehyde derivative often shows a prominent molecular ion (M⁺˙). nptel.ac.inmiamioh.edu A key diagnostic feature for PFBHA derivatives is the presence of a strong fragment ion at m/z 181, corresponding to the pentafluorotropylium cation [C₇H₂F₅]⁺. researchgate.net Further fragmentation would involve cleavage of the oxime bond and fragmentation of the quinoline ring system, providing a unique fingerprint for structural confirmation. whitman.edujove.com

Table 3: Summary of Hyphenated Mass Spectrometry Techniques
TechniqueDerivativeIonization ModeExpected Key IonsPrimary Application
LC-MS DNPH-hydrazoneESI (-)[M-H]⁻ at m/z 350; fragments showing loss of NO₂ and characteristic quinoline signals.Accurate mass determination and confirmation of identity for non-volatile derivatives.
GC-MS PFBHA-oximeEI (+)Molecular ion [M]⁺˙; characteristic fragment at m/z 181 ([C₇H₂F₅]⁺); fragments from the quinoline moiety.Definitive identification of volatile derivatives with high sensitivity and structural detail from fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic methods provide crucial information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the aldehyde group is expected. Because the aldehyde is attached to an sp³ carbon adjacent to an aromatic system, this peak would likely appear in the 1725-1705 cm⁻¹ range. libretexts.orgpressbooks.pub Another highly diagnostic feature for an aldehyde is the C-H stretch of the aldehyde proton, which typically appears as two weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the quinoline ring would be confirmed by C=C and C=N stretching vibrations within the aromatic region (1620-1430 cm⁻¹) and sharp C-H out-of-plane bending peaks below 900 cm⁻¹. astrochem.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the extensive π-conjugated system of the quinoline ring. researchgate.net Quinoline itself exhibits multiple absorption bands corresponding to π→π* transitions. scielo.br The presence of the acetaldehyde substituent on the ring will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these bands. This substituent effect can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted quinoline, providing electronic information about the substituted molecule. nih.gov

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3080-3010C-H StretchAromatic (Quinoline)Medium
2950-2850C-H StretchAliphatic (-CH₂-)Medium
2830-2810 & 2730-2710C-H StretchAldehyde (-CHO)Weak-Medium
1725-1705C=O StretchAldehyde (-CHO)Strong
1620-1430C=C and C=N StretchAromatic (Quinoline)Medium-Strong (multiple bands)
900-700C-H Bend (out-of-plane)Aromatic (Quinoline)Strong
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound (in Ethanol)
Approximate λ_max (nm)Electronic TransitionChromophore
~225π→πQuinoline Ring
~275π→πQuinoline Ring
~315π→πQuinoline Ring
~330n→πAldehyde C=O (typically weak)

Academic Research on the Biological Relevance and Medicinal Chemistry of 2 Quinolin 3 Yl Acetaldehyde Derived Scaffolds

Medicinal Chemistry Design Principles for Quinoline-Based Compounds

The design of novel quinoline-based therapeutic agents is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles are directly applicable to the development of derivatives from 2-(Quinolin-3-YL)acetaldehyde.

Scaffold Hopping as a Strategy for Novel Ligand Discovery

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to generate novel chemotypes with similar biological activity but potentially improved properties. uniroma1.it This approach is particularly relevant for the quinoline (B57606) scaffold, which can be modified or replaced to explore new chemical space and circumvent patent limitations. nih.gov

The aldehyde functionality of this compound provides a convenient handle for attaching these new scaffolds or for further derivatization, allowing for the systematic exploration of new chemical diversity. The success of scaffold hopping relies on the assumption that different molecular architectures can present the necessary functional groups in a similar spatial orientation to interact with the biological target. uniroma1.it

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. orientjchem.org For quinoline-based compounds, SAR studies have revealed key insights into the influence of substituent type and position on their pharmacological effects. rsc.orgnih.gov

For derivatives of this compound, the aldehyde group can be readily transformed into a wide range of functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic rings. SAR studies of these derivatives would involve systematically varying the substituents on the quinoline ring and the side chain derived from the acetaldehyde (B116499) moiety.

Key findings from SAR studies on other quinoline derivatives that can guide the design of this compound analogs include:

Substitution Pattern on the Quinoline Ring: The position and nature of substituents on the quinoline core significantly impact activity. For example, the presence of a halogen atom, a hydroxyl group, or a methoxy (B1213986) group at specific positions can enhance anticancer or antimalarial activity. orientjchem.org Electron-donating or electron-withdrawing groups can also modulate the electronic properties of the quinoline ring and influence its binding to target proteins. rsc.org

Side Chain Modifications: The length, flexibility, and functional groups of the side chain are critical. For instance, the introduction of a flexible alkylamino side chain at position-4 of the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov The basicity of a nitrogen atom in the side chain is often crucial for antimalarial activity. orientjchem.org

Stereochemistry: The three-dimensional arrangement of atoms can be a determining factor in biological activity. The introduction of chiral centers through modification of the acetaldehyde side chain would necessitate the evaluation of individual enantiomers, as they often exhibit different potencies and toxicities.

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives, providing a predictive framework for the design of novel compounds from this compound.

Substituent/Modification Position on Quinoline Ring Observed Effect on Biological Activity Potential Application
Halogen (e.g., Cl, F)6, 7Enhanced antibacterial and antimalarial activity. orientjchem.orgAnti-infectives
Methoxy (-OCH3)2, 7Enhanced antimalarial and antitumor activity. rsc.orgorientjchem.orgAntimalarials, Anticancer
Hydroxyl (-OH)7Improved antitumor activity. orientjchem.orgAnticancer
Alkylamino side chain4Enhanced antiproliferative activity. nih.govAnticancer
Basic nitrogen in side chain-Crucial for antimalarial activity. orientjchem.orgAntimalarials

Investigation of Molecular Mechanisms of Action for Quinoline-Acetaldehyde Derivatives

Understanding the molecular mechanisms by which quinoline-acetaldehyde derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and elucidating how they modulate cellular pathways.

Exploration of Receptor and Protein Binding Interactions

Quinoline derivatives are known to interact with a wide range of biological macromolecules, including receptors, enzymes, and DNA. rsc.org The specific binding interactions of derivatives of this compound would depend on the nature of the functional groups introduced.

Molecular docking studies are a valuable computational tool to predict and analyze the binding modes of small molecules within the active site of a protein. mdpi.com For quinoline-based compounds, common interactions include:

Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. mdpi.com Amine or hydroxyl groups introduced through modification of the acetaldehyde moiety can act as hydrogen bond donors or acceptors.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. mdpi.com

Hydrophobic Interactions: The nonpolar regions of the quinoline scaffold and its substituents can form hydrophobic interactions with corresponding pockets in the target protein. researchgate.net

For example, quinoline-based inhibitors of c-Met kinase have been shown to form hydrogen bonds with methionine and engage in π-π stacking with tyrosine residues in the active site. mdpi.com Similarly, the interaction of quinoline derivatives with DNA gyrase involves hydrogen bonding and hydrophobic interactions. researchgate.net

Enzyme Inhibition Profiling and Mechanistic Studies

Many quinoline derivatives exhibit their therapeutic effects by inhibiting specific enzymes. arabjchem.org Derivatives of this compound could be designed to target a variety of enzymes implicated in disease.

Examples of enzymes targeted by quinoline compounds include:

Kinases: Quinoline-based compounds are well-known inhibitors of various protein kinases, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases, which are often dysregulated in cancer. arabjchem.orgbrieflands.com

Topoisomerases: Some quinoline alkaloids, like camptothecin, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair, making them effective anticancer agents. nih.gov

Proteasomes: Substituted quinolines have been identified as inhibitors of the human proteasome, a key player in cellular protein degradation, with potential applications in cancer therapy. nih.gov

DNA Methyltransferases (DNMTs): Certain quinoline-based compounds can inhibit DNMTs, enzymes involved in epigenetic regulation, through DNA intercalation. nih.govbiorxiv.org

Mechanistic studies to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) are essential. For instance, some quinoline-based proteasome inhibitors have been shown to exhibit mixed-type inhibition, suggesting an allosteric mechanism of action. nih.gov

The following table provides examples of quinoline derivatives and their enzyme inhibitory activities.

Quinoline Derivative Class Target Enzyme Mechanism of Inhibition Therapeutic Area
4-Anilinoquinazolines (Scaffold related to Quinoline)Epidermal Growth Factor Receptor (EGFR) KinaseATP-competitive inhibitionCancer
Camptothecin and analogsTopoisomerase IStabilization of the enzyme-DNA cleavable complexCancer nih.gov
Substituted Quinolines20S ProteasomeMixed-type inhibition of chymotrypsin-like activityCancer nih.gov
Quinoline-based analogsDNA Methyltransferase 1 (DNMT1)DNA intercalationCancer nih.gov

Modulation of Biological Pathways and Cellular Processes

The interaction of quinoline-acetaldehyde derivatives with their molecular targets can lead to the modulation of various biological pathways and cellular processes, ultimately resulting in a physiological response. nih.gov

Key pathways and processes affected by quinoline compounds include:

Signal Transduction Pathways: By inhibiting protein kinases, quinoline derivatives can block critical signaling cascades involved in cell proliferation, survival, and angiogenesis, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways. nih.govresearchgate.net

DNA Damage Response: Quinoline-based topoisomerase inhibitors induce DNA strand breaks, activating the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Cell Cycle Regulation: Many anticancer quinoline derivatives disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M phase) and subsequent cell death. arabjchem.org

Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death (apoptosis). Quinoline derivatives can trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

The ability to modulate these fundamental cellular processes underscores the therapeutic potential of quinoline-based scaffolds derived from this compound in a range of diseases, particularly cancer and infectious diseases. rsc.orgresearchgate.net

Exploration of Potential Biological Activities through Derivative Synthesis

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. mdpi.com Derivatives synthesized from precursors like this compound and, more commonly, 2-chloroquinoline-3-carbaldehyde, have been the subject of extensive research to explore their potential therapeutic applications. researchgate.netnih.gov These investigations span various fields, including antimicrobial, antiparasitic, anticancer, and anti-inflammatory research, demonstrating the versatility of the quinoline core in designing novel bioactive molecules. researchgate.netnih.govnih.gov

Derivatives of the quinoline scaffold have shown significant promise as antimicrobial agents, with studies demonstrating activity against a range of bacteria, fungi, and viruses. biointerfaceresearch.comnih.govnih.gov

Antibacterial Activity: The antibacterial potential of quinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, a series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives exhibited good antibacterial potency against P. aeruginosa and E. coli. researchgate.net Another study reported that quinolone-coupled hybrids, such as compound 5d, demonstrated a potent, broad-spectrum effect against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. nih.gov Similarly, certain chloroquinolinyl-pyrazolyl-pyridine derivatives showed good activity against E. coli, with some compounds having an MIC as low as 12.5 μg/ml. nih.gov Hybrid quinoline-sulfonamide complexes have also been developed, with one cadmium (II) complex showing excellent activity against Staphylococcus aureus and very good activity against Escherichia coli. nih.gov

Antifungal Activity: The antifungal properties of these scaffolds have been investigated against various pathogenic fungi. nih.govmdpi.com Quinoxaline derivatives, which share structural similarities, have demonstrated broad-spectrum antifungal activity. nih.gov Studies on quinoline derivatives have identified compounds with selective action; some are active only against yeasts like Candida species, while others are effective against filamentous fungi. nih.gov For example, one derivative showed efficacy against dermatophytes with MIC values between 12.5 and 25 μg/ml. nih.gov Newly synthesized fluorinated quinoline analogs also displayed good antifungal activity against pathogens like S. sclerotiorum and R. solani. mdpi.com A hybrid quinoline-sulfonamide cadmium (II) complex was found to have excellent antifungal activity against Candida albicans, with a MIC of 19.04 × 10−5 mg/mL. nih.gov

Antiviral Activity: The quinoline nucleus is a core component of several antiviral drugs and continues to be a focus of research for new antiviral agents. nih.govnih.gov Derivatives have been found to be potent against a variety of viruses, including Dengue virus, Zika virus, and Hepatitis C virus. nih.govnih.gov Research has shown that specific novel quinoline derivatives are highly active against Dengue virus serotype 2 (DENV2), appearing to act at an early stage of the viral life cycle by reducing the production of infective virions. nih.gov

Compound ClassMicroorganismActivity/ResultSource
Quinolone-coupled hybrid (5d)Gram-positive & Gram-negative bacteriaMIC: 0.125–8 μg/mL nih.gov
Chloroquinolinyl-pyrazolyl-pyridines (130e)E. coliMIC: 12.5 μg/mL nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)S. aureusMIC: 19.04 × 10-5 mg/mL nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)C. albicansMIC: 19.04 × 10-5 mg/mL nih.gov
Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n)S. sclerotiorum>80% activity at 50 μg/mL mdpi.com
Novel quinoline derivativesDengue virus serotype 2 (DENV2)Active at early stage of virus life cycle nih.gov

The quinoline core is historically significant in the fight against malaria, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.govmdpi.com Research into new quinoline-based derivatives is driven by the increasing resistance of the malaria parasite, Plasmodium falciparum, to existing treatments. nih.govnih.gov

Synthetic efforts have produced novel quinoline derivatives with moderate to high antimalarial activities. In one study, a series of dihydropyrimidines with quinolinyl residues were evaluated in vitro against P. falciparum, revealing IC50 values ranging from 0.014 to 5.87 μg/mL. nih.gov Several of these compounds showed excellent antimalarial activity, comparable to the standard drug chloroquine. nih.gov The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's heme metabolism. nih.gov Modifications across the quinoline ring system continue to be explored to develop potent agents against both sensitive and resistant strains of the parasite. nih.gov

Compound ClassParasiteActivity/ResultSource
Dihydropyrimidines with quinolinyl residues (4b, 4g, 4i, 12)Plasmodium falciparumIC50 values from 0.014–5.87 μg/mL; comparable to chloroquine nih.gov
General Quinoline DerivativesPlasmodium sp.Identified as possessing potent antimalarial properties researchgate.net

Quinoline derivatives are a major focus of anticancer drug development, with research showing they can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with various signaling pathways. mdpi.comarabjchem.orgresearchgate.net

Studies have demonstrated that novel quinoline-3-carbaldehyde hydrazones containing a benzotriazole (B28993) ring elicit pronounced cancer cell growth inhibitory effects, with IC50 values in the low micromolar range (1.23–7.39 µM) against pancreatic, lung, and cervical cancer cell lines. mdpi.com For example, the derivative 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) was found to be the most potent in one study, with IC50 values between 1.23 and 1.49 µM. mdpi.com Another novel quinoline compound, 91b1, demonstrated strong anticancer effects both in vitro and in vivo by suppressing cell proliferation and modulating the cell cycle. nih.gov

The mechanisms underlying these anticancer effects are diverse. Some quinoline derivatives induce apoptosis through the activation of caspases and cleavage of PARP in cancer cells. nih.gov One study found that a specific derivative induced both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov Other derivatives function as free-radical regulators, increasing the activity of superoxide (B77818) dismutase while depleting intracellular glutathione, leading to the production of free radicals that kill tumor cells. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Activity/Result (IC50)Mechanism of ActionSource
Benzotriazole-containing quinolines (5, 7, 9)DAN-G (pancreatic), LCLC-103H (lung), SISO (cervical)1.23–7.39 µMInhibition of cell growth mdpi.com
Compound 5eDAN-G, LCLC-103H, SISO1.23–1.49 µMCytostatic effect mdpi.com
Compound 91b1Hep3B (liver), A549 (lung), HKESC-1 (esophageal)Significant anticancer effectSuppressed cell proliferation, modulated cell cycle nih.gov
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)PANC-1, MIA PaCa-2 (pancreatic)Reduced cell viability (2-16 μM)Induction of apoptosis and autophagy nih.gov
8-[(2H-tetrazol-5-yl)methoxy]quinoline derivativesMCF-7 (breast)Inhibitory effects comparable to cisplatinFree-radical regulation, increased H2O2 and nitric oxide nih.gov

The quinoline scaffold is also a promising basis for the development of new anti-inflammatory agents. researchgate.netresearchgate.netepa.gov Research has shown that various quinoline derivatives possess significant anti-inflammatory properties. researchgate.netconnectjournals.com

In vivo studies using the xylene-induced ear edema test in mice demonstrated that certain quinoline derivatives exhibit potent anti-inflammatory activity, with some being more effective than the reference drug ibuprofen. researchgate.netepa.gov For example, compound 6d (9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene) showed 68.28% inhibition of edema. researchgate.netepa.gov This same compound was also found to significantly inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated mouse macrophages in a dose-dependent manner. researchgate.netepa.gov The immunomodulatory activity of aldehydes, a related chemical class, has also been noted, suggesting that derivatives from aldehyde precursors may possess similar capabilities. mdpi.com

Compound/Derivative ClassAssay/ModelKey FindingSource
Compound 3gXylene-induced ear edema (mice)63.19% inhibition; more potent than ibuprofen researchgate.netepa.gov
Compound 6dXylene-induced ear edema (mice)68.28% inhibition; more potent than ibuprofen researchgate.netepa.gov
Compound 6d (hydrochloride salt)LPS-stimulated RAW264.7 macrophagesSignificantly inhibited TNF-α and IL-6 production researchgate.netepa.gov
Thiazolidinones substituted quinoline derivatives (6f, 6d, 6e, 6b)Carrageenan-induced rat paw edemaShowed very good anti-inflammatory activity connectjournals.com

Development of Structure-Based Ligands for Specific Biological Targets

Modern drug discovery often employs a structure-based design approach, where molecules are specifically synthesized to interact with a known biological target, such as an enzyme or receptor. Derivatives of this compound have been investigated as ligands for various targets.

For example, in the field of antibacterial research, a quinolone-coupled hybrid (compound 5d) was suggested through molecular docking to target both the bacterial lipopolysaccharide (LPS) transport protein LptA and the Topoisomerase IV (Top IV) protein. nih.gov This dual-target mechanism could explain its broad-spectrum antibacterial effect. nih.gov In the context of antimalarial drug design, mefloquine, a quinoline derivative, is known to target the Plasmodium falciparum 80S ribosome. mdpi.com

In metabolic disease research, a series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole were designed and synthesized as highly potent inhibitors of the α-glucosidase enzyme, a key target for managing type 2 diabetes. nih.gov Kinetic studies confirmed that the most potent compound acted as a competitive inhibitor of the enzyme. nih.gov Furthermore, inhibitors of the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), which depletes guanine (B1146940) nucleotides, have been shown to induce apoptosis in hematopoietic cell lines by modulating key signal transduction pathways, indicating another potential target for quinoline-based structures. nih.gov This targeted approach allows for the rational design of more potent and selective therapeutic agents.

Future Perspectives and Emerging Research Directions in 2 Quinolin 3 Yl Acetaldehyde Chemistry

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large datasets of known quinoline (B57606) derivatives to generate novel molecular structures with desired characteristics. mdpi.com These models can learn the underlying patterns that govern molecular activity and use this knowledge to propose new 2-(Quinolin-3-YL)acetaldehyde derivatives with enhanced efficacy or novel functionalities. Furthermore, AI can aid in scaffold hopping and lead optimization by suggesting modifications to the quinoline core or the acetaldehyde (B116499) side chain to improve target engagement or pharmacokinetic profiles. springernature.com The application of AI in 3D compound design, which considers the three-dimensional structure of target proteins, will be particularly valuable in designing specific inhibitors or modulators based on the this compound scaffold. nih.gov

Table 1: Applications of AI/ML in the Design of this compound Derivatives

AI/ML Application Description Potential Impact
Generative Models Algorithms (e.g., GANs, VAEs) that create novel molecular structures based on learned patterns from existing data. Design of novel this compound derivatives with unique properties.
Predictive Modeling Machine learning models that predict biological activity, ADMET properties, and other relevant characteristics. Prioritization of synthetic targets, reducing time and cost of discovery.
Structure-Based Design AI-driven methods that utilize the 3D structure of biological targets to design complementary ligands. Development of highly potent and selective inhibitors or modulators. nih.gov

| Automated Synthesis Planning | AI tools that propose synthetic routes for target molecules, optimizing for efficiency and sustainability. | Streamlining the synthesis of novel this compound derivatives. researchgate.net |

Advancements in Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of quinoline derivatives has traditionally relied on classic named reactions, which can sometimes involve harsh conditions and limited substrate scope. iipseries.org The future of this compound synthesis lies in the development of advanced catalytic systems that offer greater efficiency, selectivity, and sustainability. Transition-metal catalysis, photocatalysis, and biocatalysis are emerging as powerful tools for the construction and functionalization of the quinoline ring system. mdpi.comnih.gov

Recent advancements have highlighted the use of various metal-based catalysts, including those based on rhodium, cobalt, and copper, for the C-H activation and annulation strategies to build the quinoline core. mdpi.com Nanocatalysts are also gaining attention for their high surface area and reactivity, enabling reactions under milder conditions and often with improved yields. nih.gov Furthermore, the development of photocatalytic systems that utilize visible light as a green energy source is a promising avenue for the synthesis of quinoline derivatives. These methods can facilitate novel bond formations and functionalizations that are not accessible through traditional thermal methods. The use of biocatalysts, such as enzymes, offers the potential for highly selective transformations under environmentally benign conditions, aligning with the principles of green chemistry. nih.gov

Table 2: Emerging Catalytic Strategies for Quinoline Synthesis

Catalytic System Description Advantages
Transition-Metal Catalysis Utilizes metals like rhodium, palladium, and copper to facilitate C-H activation and cross-coupling reactions. mdpi.comresearchgate.net High efficiency, regioselectivity, and broad functional group tolerance. researchgate.net
Nanocatalysis Employs catalysts in the nanometer size range, offering high surface area-to-volume ratios. nih.gov Increased catalytic activity, milder reaction conditions, and potential for recyclability. nih.gov
Photoredox Catalysis Uses light to initiate chemical reactions via single-electron transfer pathways. Access to novel reaction pathways and functionalizations under mild conditions.

| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. | High stereoselectivity and enantioselectivity, environmentally friendly conditions. nih.gov |

Discovery of Novel Biological Targets for Quinoline-Acetaldehyde Scaffolds

The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. nih.govresearchgate.net However, the full therapeutic potential of quinoline-acetaldehyde scaffolds remains to be explored. Future research will focus on identifying and validating novel biological targets for derivatives of this compound.

Functional proteomics and chemoproteomics approaches can be utilized to identify the protein binding partners of these compounds in an unbiased manner. nih.gov By immobilizing a this compound derivative on a solid support, it can be used as a probe to "fish out" its interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel biological targets. nih.gov For instance, studies have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for certain quinoline drugs. nih.gov This suggests that derivatives of this compound could be designed to modulate the activity of these or other enzymes. Furthermore, phenotypic screening of compound libraries in various disease models can uncover unexpected therapeutic applications and lead to the identification of the underlying molecular targets. The structural alerts inherent in the acetaldehyde moiety could also be exploited for covalent targeting of specific proteins.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools in modern drug discovery, providing a framework for understanding the relationship between a molecule's structure and its biological activity. researchgate.netnih.gov For this compound, QSAR studies can guide the design of more potent and selective derivatives by identifying the key structural features that govern their activity.

By developing 2D and 3D-QSAR models based on a series of this compound analogs with known biological activities, researchers can derive mathematical equations that correlate molecular descriptors with activity. nih.govucm.es These models can then be used to predict the activity of virtual compounds, allowing for the in-silico screening of large compound libraries and the prioritization of candidates for synthesis. nih.govdntb.gov.ua The insights gained from the contour maps of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a visual representation of the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. ucm.esnih.gov This information is invaluable for the rational design of next-generation compounds with improved therapeutic profiles.

Table 3: QSAR Modeling in the Development of Quinoline-Acetaldehyde Derivatives

QSAR Technique Description Application
2D-QSAR Correlates 2D molecular descriptors (e.g., topological indices, physicochemical properties) with biological activity. Rapid screening of large virtual libraries and identification of key molecular properties.
3D-QSAR (CoMFA/CoMSIA) Utilizes the 3D alignment of molecules to correlate steric and electrostatic fields with activity. nih.gov Provides detailed insights into the structure-activity relationship and guides lead optimization.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. Virtual screening and design of novel scaffolds that mimic the active conformation.

| Machine Learning-based QSAR | Employs machine learning algorithms (e.g., support vector machines, random forests) to build predictive models. | Can capture complex, non-linear relationships between structure and activity, potentially leading to more accurate predictions. researchgate.net |

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

The versatility of the this compound scaffold provides a rich platform for the exploration of new chemical space through derivatization and scaffold hybridization. The reactive aldehyde group and the modifiable quinoline ring offer multiple handles for chemical modification, allowing for the synthesis of a diverse range of novel compounds. researchgate.netresearchgate.net

Derivatization of the acetaldehyde moiety can lead to a variety of functional groups, such as imines, oximes, hydrazones, and alcohols, each with the potential to impart unique biological or material properties. researchgate.net For example, condensation reactions with various amines can generate a library of Schiff bases, which are known to exhibit a broad spectrum of biological activities. researchgate.net The quinoline ring itself can be functionalized at various positions to modulate the electronic and steric properties of the molecule.

Scaffold hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach for the development of multi-target ligands or compounds with improved efficacy. The this compound scaffold can be hybridized with other heterocyclic systems known for their biological relevance, such as piperazine, pyrazole, or indole, to create novel chemical entities with potentially synergistic or novel modes of action. eurekaselect.commdpi.com This exploration of new chemical space is crucial for the discovery of next-generation therapeutics and functional materials.

Q & A

Basic: What are the common synthetic routes for 2-(Quinolin-3-YL)acetaldehyde, and how are reaction conditions optimized?

Answer:
Synthesis typically involves cyclization and condensation reactions . For example:

  • Cyclization of amino acids with o-phenylenediamine in ethanol and HCl yields quinoline precursors, followed by oxidation or aldehyde functionalization .
  • Condensation with benzimidazole derivatives or other nucleophiles under reflux conditions introduces substituents .
    Optimization Tips:
  • Use spectroscopic monitoring (e.g., NMR, FT-IR) to track intermediate formation.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics .

Advanced: How does this compound inhibit HIV-1 integrase, and what experimental assays validate its mechanism?

Answer:
The compound disrupts LEDGF-integrase interactions critical for viral integration. Key methodologies include:

  • Surface Plasmon Resonance (SPR) or ITC to measure binding affinity to integrase .
  • Antiviral assays (e.g., p24 ELISA) in PBMCs/macrophages to quantify inhibition of HIV replication at submicromolar concentrations .
    Mechanistic Insight:
    The quinoline scaffold mimics host chromatin-binding motifs, competitively blocking integrase docking .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and quinoline ring structure .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C11H9NO: 171.0684 Da) and fragmentation patterns .
  • Elemental Analysis: Validates purity (>95%) and stoichiometry .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?

Answer:
Contradictions often arise from substituent effects or reagent specificity . Strategies include:

  • Controlled Studies: Compare outcomes using NaBH4 (selective aldehyde reduction) vs. LiAlH4 (full reduction of conjugated systems) .
  • Computational Modeling: DFT calculations predict electron density at the aldehyde group, guiding reagent selection .
    Example: Oxidation with KMnO4 may yield carboxylic acids, while H2O2 preserves the aldehyde under mild conditions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes .

Advanced: How do structural modifications (e.g., halogenation) affect the compound’s bioactivity?

Answer:

  • Halogenation (e.g., Cl, F) enhances lipophilicity and target binding. Compare with methyl or methoxy derivatives using:
    • SAR Studies: Measure IC50 shifts in enzyme inhibition assays .
    • LogP Analysis: Correlate hydrophobicity with cellular uptake (e.g., Caco-2 permeability assays) .
      Data Example:
SubstituentIC50 (HIV Integrase)LogP
-Cl0.8 µM2.1
-F1.2 µM1.8
-CH35.5 µM1.5
Data adapted from comparative studies .

Basic: What solvents and storage conditions stabilize this compound?

Answer:

  • Storage: Keep at 2–8°C under inert gas (N2/Ar) to prevent aldehyde oxidation .
  • Stable Solvents: Use anhydrous DCM or THF; avoid strong oxidizers (e.g., HNO3) .

Advanced: What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Docking Software (AutoDock Vina): Models binding to CYP3A4/CYP2D6 active sites.
  • MD Simulations: Assess stability of enzyme-ligand complexes over 100 ns trajectories .
    Validation: Compare with in vitro microsomal assays to quantify metabolic stability .

Basic: How is the compound purified post-synthesis?

Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 120–123°C) .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug Design: Convert the aldehyde to a Schiff base (e.g., with glycine) for enhanced solubility .
  • Nanoparticle Encapsulation: Use PLGA carriers to prolong plasma half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Quinolin-3-YL)acetaldehyde
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2-(Quinolin-3-YL)acetaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.